Silane, (3-hexyl-2-thienyl)trimethyl-
Description
Contextualization within the Field of Organosilicon Chemistry
Organosilicon chemistry, a field that studies compounds containing carbon-silicon bonds, provides a vast toolkit for the development of new materials with unique properties. The silicon atom, being larger and less electronegative than carbon, can form bonds with a variety of elements and allows for the creation of molecules with distinct electronic and physical characteristics. In the context of materials science, organosilicon compounds are valued for their thermal stability, chemical inertness, and tunable electronic properties.
The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is a fundamental component in organosilicon chemistry. It can serve multiple roles in chemical synthesis, acting as a bulky protecting group or as a reactive site for further chemical transformations. acs.org In the synthesis of conjugated polymers, the TMS group can be used as a leaving group in certain polymerization reactions, facilitating the formation of precisely controlled polymer chains. The incorporation of silicon into organic materials can also influence their solubility, morphology in thin films, and charge transport properties, making organosilicon chemistry a vital area of research for advanced electronic applications.
Significance of Substituted Thiophenes and Silanes in Conjugated Polymer and Small Molecule Research
Substituted thiophenes are a cornerstone of organic electronics. The sulfur atom in the thiophene (B33073) ring contributes to its electron-rich nature, which is conducive to charge transport. When polymerized, thiophenes form polythiophenes, a class of conjugated polymers known for their excellent semiconducting properties. Poly(3-hexylthiophene) (P3HT) is one of the most extensively studied polymers in this family, serving as a benchmark material for organic solar cells and transistors due to its good solubility, processability, and relatively high charge carrier mobility. uobasrah.edu.iqunesp.br The ability to introduce various substituents onto the thiophene ring allows for the fine-tuning of the resulting polymer's electronic energy levels, solubility, and solid-state packing, which are all critical factors for device performance. researchgate.net
The introduction of silane (B1218182) groups, such as the trimethylsilyl group in (3-hexyl-2-thienyl)trimethylsilane, offers several advantages in the synthesis and properties of thiophene-based materials. Research has shown that trimethylsilyl substituents can activate the oxidative polymerization of thiophene. researchgate.net The silyl (B83357) groups can be easily cleaved electrochemically to yield polymers. researchgate.net This offers a synthetic route that can lead to high molecular weight polymers with controlled structures. Furthermore, the presence of silicon can influence the mean conjugation length of the polymer, which in turn affects its optical and electronic properties, such as the absorption spectrum. researchgate.net Silylated thiophene precursors have also been used to create nanostructured hybrid materials, such as layered polythiophene-silica composites, by guiding the self-assembly of the monomer before polymerization. mdpi.com
Below is a data table summarizing the properties of the benchmark polymer, Poly(3-hexylthiophene) (P3HT), which is structurally related to the polymer that can be derived from (3-hexyl-2-thienyl)trimethylsilane.
| Property | Value |
| Typical Optical Band Gap | 1.9 - 2.1 eV |
| Highest Occupied Molecular Orbital (HOMO) | ~ -4.9 to -5.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.9 to -3.2 eV |
| Hole Mobility in OFETs | 10⁻⁴ to >0.1 cm²/Vs |
| Solubility | Soluble in common organic solvents (e.g., chloroform, chlorobenzene) |
Note: These values are typical for regioregular P3HT and can vary depending on molecular weight, regioregularity, and processing conditions.
Overview of Current Research Trajectories and Future Directions for (3-hexyl-2-thienyl)trimethylsilane and its Derivatives
Current research involving silylated thiophene monomers like (3-hexyl-2-thienyl)trimethylsilane is focused on leveraging the unique properties of the silyl group to create next-generation organic electronic materials with enhanced performance and processability.
Key Research Trajectories:
Controlled Polymerization: One major research direction is the use of silylated monomers to achieve better control over the polymerization process. The activation provided by the trimethylsilyl group can lead to polymers with higher molecular weights and specific regioregularity, which are crucial for maximizing charge carrier mobility. researchgate.net
Functional Materials Synthesis: The trimethylsilyl group can act as a handle for introducing other functional groups, allowing for the synthesis of more complex and functional polythiophene derivatives. This could lead to materials designed for specific applications, such as sensors or bioelectronics.
Hybrid Material Development: There is growing interest in creating organic-inorganic hybrid materials. Silylated thiophenes are ideal precursors for sol-gel processes, enabling the formation of nanostructured composites where the polythiophene is integrated into a silica (B1680970) matrix. mdpi.com These materials could exhibit improved stability and novel optoelectronic properties.
Small Molecule Semiconductors: Besides polymers, silylated thiophenes are valuable in the synthesis of well-defined oligothiophenes. These small molecules have the advantage of high purity and crystalline nature, which can lead to reproducible device performance. acs.org Silylated oligothiophenes have demonstrated activity in field-effect transistors. acs.org
Future Directions:
The future for (3-hexyl-2-thienyl)trimethylsilane and its derivatives lies in the rational design of materials for high-performance, stable, and solution-processable electronic devices. A significant area of exploration will be the development of new polymerization techniques that take advantage of the silyl group's reactivity to produce polymers with precisely controlled architectures. This includes the synthesis of block copolymers where a polythiophene segment is combined with other polymer blocks to create self-assembling nanostructures for advanced device morphologies.
Furthermore, the exploration of derivatives of (3-hexyl-2-thienyl)trimethylsilane with different silyl groups or additional functional groups on the hexyl chain could lead to materials with tailored properties for specific applications, such as improved air stability or enhanced compatibility with other materials in a device stack. The continued investigation into the fundamental relationship between the silicon content and structure and the resulting electronic and morphological properties will be crucial for the advancement of this class of materials in organic electronics.
Structure
3D Structure
Properties
CAS No. |
164991-12-2 |
|---|---|
Molecular Formula |
C13H24SSi |
Molecular Weight |
240.48 g/mol |
IUPAC Name |
(3-hexylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24SSi/c1-5-6-7-8-9-12-10-11-14-13(12)15(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
UEHPVHYUQLNSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hexyl 2 Thienyl Trimethylsilane and Analogous Thienylsilanes
Precursor Synthesis Routes to the (3-Hexyl-2-thienyl) Moiety
The initial step in synthesizing (3-hexyl-2-thienyl)trimethylsilane is the preparation of the (3-hexyl-2-thienyl) precursor. A common starting material for this is 3-hexylthiophene (B156222). mdpi.comossila.com The synthesis of 3-hexylthiophene itself can be achieved through various methods, but a prevalent route involves the reaction of a thiophene (B33073) derivative with a hexyl-containing reagent.
Once 3-hexylthiophene is obtained, it can be halogenated to introduce a reactive handle for subsequent reactions. Bromination of 3-hexylthiophene with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) selectively yields 2-bromo-3-hexylthiophene (B1249596). mdpi.comamerigoscientific.com This brominated compound is a key intermediate for the introduction of the trimethylsilyl (B98337) group.
An alternative to halogenation is direct metallation. 3-Hexylthiophene can be treated with a strong base like n-butyllithium (n-BuLi) to deprotonate the 2-position of the thiophene ring, forming 2-lithio-3-hexylthiophene. acs.orgnih.gov This organolithium species is highly reactive and can be directly used in silylation reactions.
Another important precursor route involves Grignard reagent formation. 2-Bromo-3-hexylthiophene can be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, (3-hexyl-2-thienyl)magnesium bromide. beilstein-journals.org This organometallic compound is another versatile intermediate for the synthesis of the target silane (B1218182).
Functionalization Strategies Involving Silylation Reactions
Silylation is the process of introducing a silyl (B83357) group, in this case, a trimethylsilyl group, onto a molecule. wikipedia.org For the synthesis of (3-hexyl-2-thienyl)trimethylsilane, this is typically achieved by reacting one of the previously mentioned precursors with a trimethylsilylating agent. The most common method involves quenching the organometallic intermediates (lithiated or Grignard reagents) with chlorotrimethylsilane (B32843) (TMSCl). globalchemmall.com
Transition metal-catalyzed reactions offer an alternative and increasingly popular method for forming carbon-silicon bonds. berkeley.edunih.gov These methods can sometimes offer advantages in terms of functional group tolerance and reaction conditions. For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed to couple 2-bromo-3-hexylthiophene with a silylating agent like hexamethyldisilane. While direct C-H silylation of thiophenes is an area of active research, it often requires specific directing groups or catalysts to achieve high regioselectivity. researchgate.netresearchgate.net Rhodium complexes have also been used to catalyze the bis-silylation of certain thiophene derivatives. mdpi.comresearchgate.net
Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This method is a powerful tool for the synthesis of many organosilanes. researchgate.net However, for the direct synthesis of (3-hexyl-2-thienyl)trimethylsilane from 3-hexylthiophene, this method is not directly applicable as it would require an unsaturated substituent on the thiophene ring where the hydrosilylation could occur.
Interactive Data Table: Precursor to Product Transformation
| Precursor | Reagent(s) | Product |
| 2-Bromo-3-hexylthiophene | 1. Mg, THF; 2. TMSCl | (3-Hexyl-2-thienyl)trimethylsilane |
| 3-Hexylthiophene | 1. n-BuLi, THF; 2. TMSCl | (3-Hexyl-2-thienyl)trimethylsilane |
| 2-Bromo-3-hexylthiophene | Pd catalyst, Hexamethyldisilane | (3-Hexyl-2-thienyl)trimethylsilane |
Cross-Coupling Reactions Utilizing (3-Hexyl-2-thienyl)trimethylsilane as a Strategic Building Block
(3-Hexyl-2-thienyl)trimethylsilane is a valuable building block for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The trimethylsilyl group can act as a leaving group, allowing for the formation of new carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling is a widely used reaction for forming biaryl compounds. nih.govyoutube.com While organosilanes are not direct partners in the traditional Suzuki-Miyaura reaction, they can be readily converted into the necessary organoboron reagents. (3-Hexyl-2-thienyl)trimethylsilane can be transformed into (3-hexyl-2-thienyl)boronic acid or a corresponding boronic ester. This is typically achieved by reacting the silane with a boron trihalide, followed by hydrolysis. The resulting boronic acid can then be coupled with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base. researchgate.netntnu.no
The Hiyama-Denmark cross-coupling provides a more direct route for the use of organosilanes in cross-coupling reactions. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. wikipedia.org A key feature of the Hiyama coupling is the activation of the carbon-silicon bond, which is often achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org In the case of (3-hexyl-2-thienyl)trimethylsilane, it can be directly coupled with a variety of aryl or vinyl halides under Hiyama-Denmark conditions to form the corresponding cross-coupled products. organic-chemistry.orgnih.gov This method avoids the need to first convert the silane to a boronic acid, making it a more atom-economical approach.
Interactive Data Table: Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Product Type |
| Suzuki-Miyaura | (3-Hexyl-2-thienyl)boronic acid + Aryl Halide | Pd catalyst, Base | 2-Aryl-3-hexylthiophene |
| Hiyama-Denmark | (3-Hexyl-2-thienyl)trimethylsilane + Aryl Halide | Pd catalyst, Fluoride source | 2-Aryl-3-hexylthiophene |
Palladium-Catalyzed Direct Arylation Polymerization (DArP)
Palladium-catalyzed Direct Arylation Polymerization (DArP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling polymerizations like Stille and Suzuki reactions for the synthesis of conjugated polymers. DArP offers a more atom-economical approach by activating C-H bonds directly, thereby avoiding the need for pre-functionalized monomers with organometallic groups (e.g., organotins or organoborons), which often require additional synthetic steps and the use of toxic reagents.
In the context of synthesizing polymers analogous to poly((3-hexyl-2-thienyl)trimethylsilane), DArP of monomers like 2-bromo-3-hexylthiophene can provide valuable insights. Research into the DArP of 3-hexylthiophene to produce poly(3-hexylthiophene) (P3HT) has shown that reaction conditions are crucial for controlling polymer properties such as molecular weight and regioregularity. A common catalytic system for this polymerization involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand or, in some "phosphine-free" systems, a bulky carboxylate ligand like neodecanoic acid. A base, typically potassium carbonate (K₂CO₃), is also required.
The trimethylsilyl group at the 2-position of the thiophene ring in "(3-hexyl-2-thienyl)trimethylsilane" would play a significant role in a DArP reaction. Silyl groups can act as effective directing groups in C-H activation reactions, potentially influencing the regioselectivity of the polymerization. Palladium-catalyzed 5-arylation of 2-(trimethylsilyl)thiophene has been demonstrated, indicating that the C-H bond at the 5-position can be selectively functionalized. This suggests that a DArP of a monomer like 3-hexyl-2-(trimethylsilyl)thiophene could proceed with high regioselectivity, favoring head-to-tail linkages, which is crucial for achieving the desired electronic properties in the resulting polymer.
The general mechanism of DArP is believed to involve a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst activates a C-H bond on one monomer, and this intermediate then reacts with a halogenated second monomer, followed by reductive elimination to form the C-C bond and regenerate the active palladium species. The choice of solvent, temperature, and additives can significantly impact the efficiency and selectivity of this process.
| Parameter | Typical Condition | Effect on Polymer Properties |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading affects reaction rate and cost. |
| Ligand | P(o-tol)₃, Neodecanoic acid | Influences catalyst stability and selectivity. Bulky ligands can promote C-H activation. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the deprotonation step. The choice of base can affect reaction efficiency. |
| Solvent | DMAc, Toluene, CPME | Solvent polarity and coordinating ability can influence catalyst activity and polymer solubility. |
| Temperature | 70-120 °C | Affects reaction rate and can influence the occurrence of side reactions. |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Stille)
Beyond DArP, other well-established transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of thienylsilanes and their polymers. Among these, Kumada and Stille couplings are particularly noteworthy.
Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization that utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. For the synthesis of polythiophenes, this method is highly effective in producing polymers with controlled molecular weights and low polydispersity indices. In the context of (3-hexyl-2-thienyl)trimethylsilane, a suitable monomer for Kumada polymerization would be a dihalogenated derivative, for instance, 2-bromo-5-iodo-3-hexyl-4-(trimethylsilyl)thiophene, which would then be converted to a Grignard reagent in situ. The nickel catalyst, often complexed with a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), "walks" along the polymer chain as it grows, leading to a "living" polymerization character. The steric and electronic properties of the substituents on the thiophene ring, including the hexyl and trimethylsilyl groups, would influence the rate and control of the polymerization.
Stille Polycondensation involves the palladium-catalyzed coupling of an organostannane with an organic halide. This method is highly versatile and tolerant of a wide range of functional groups. For the synthesis of a polymer from (3-hexyl-2-thienyl)trimethylsilane, a monomer would need to be prepared with both a tin functionality and a halide, or two separate monomers, one di-stannylated and one di-halogenated, could be co-polymerized. For example, 2,5-bis(trimethylstannyl)-3-hexyl-4-(trimethylsilyl)thiophene could be coupled with a dihaloaromatic comonomer. A significant advantage of the Stille reaction is its robustness, though a major drawback is the toxicity of the organotin compounds and the difficulty in completely removing tin residues from the final polymer.
| Coupling Reaction | Catalyst System | Monomer Functional Groups | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Kumada | Ni(dppp)Cl₂ | Grignard reagent, Halide | Chain-growth polymerization, controlled molecular weight, high regioregularity. | Sensitivity of Grignard reagents to moisture and protic functional groups. |
| Stille | Pd(PPh₃)₄ | Organostannane, Halide | High functional group tolerance, robust reaction conditions. | Toxicity of organotin reagents, difficulty in removing tin byproducts. |
Regioselective Synthesis and Stereochemical Control in Derived Thiophene-Silane Compounds
Regioselectivity is a critical aspect in the synthesis of substituted thiophenes and their polymers, as the precise placement of substituents on the thiophene ring dictates the electronic and physical properties of the resulting materials. For poly(3-substituted thiophene)s, a high degree of head-to-tail (HT) regioregularity is essential for achieving high charge carrier mobility due to the resulting planar backbone and efficient π-π stacking.
In the synthesis of the (3-hexyl-2-thienyl)trimethylsilane monomer itself, regioselectivity can be controlled through directed ortho-metalation. Starting with 3-hexylthiophene, the C-H bond at the 2-position is more acidic than the others and can be selectively deprotonated with a strong base like n-butyllithium. The resulting lithiated species can then be quenched with a silylating agent, such as trimethylsilyl chloride, to afford the desired product with high regioselectivity.
During polymerization, as discussed in the context of DArP and Kumada polymerization, the choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling the regioselectivity of the C-C bond formation. For instance, in Kumada catalyst-transfer polycondensation, the use of sterically demanding ligands on the nickel catalyst can favor the formation of HT-coupled polymers.
Stereochemical control becomes relevant when chiral centers are introduced into the thiophene-silane compound, for example, by using a chiral alkyl side chain instead of a hexyl group. The stereochemistry of the side chains can influence the supramolecular organization of the resulting polymers, potentially leading to the formation of chiral aggregates with unique chiroptical properties. While the trimethylsilyl group itself is not chiral, its steric bulk can influence the conformation of adjacent chiral moieties.
In the polymerization of chiral thiophene monomers, the stereochemistry of the polymer backbone can be influenced by the chirality of the monomer. This can lead to the formation of helical polymer structures. The control over the stereochemistry in these systems is an active area of research, with potential applications in chiral sensing and asymmetric catalysis.
Novel Synthetic Pathways for Incorporating the (3-Hexyl-2-thienyl)trimethylsilyl Group
The incorporation of the (3-hexyl-2-thienyl)trimethylsilyl group into larger molecules and polymers can be achieved through various novel synthetic pathways, primarily focusing on the functionalization of a pre-formed (3-hexyl-2-thienyl)trimethylsilane unit or by constructing the unit as part of a larger synthetic sequence.
One approach involves the synthesis of a functionalized monomer bearing the (3-hexyl-2-thienyl)trimethylsilyl group. For instance, starting with 3-hexyl-2-(trimethylsilyl)thiophene, further functionalization at the 5-position can be achieved through lithiation followed by reaction with an electrophile. This could introduce a polymerizable group such as a boronic ester, a stannane, or a halide, creating a monomer suitable for Suzuki, Stille, or other cross-coupling polymerizations.
Another innovative strategy is post-polymerization functionalization . This involves first synthesizing a polymer with reactive sites, such as poly(3-hexyl-2-bromothiophene), and then introducing the trimethylsilyl group onto the polymer backbone. This can be achieved through methods like lithium-halogen exchange followed by quenching with trimethylsilyl chloride. This approach allows for the modification of existing polymer architectures and the introduction of the desired silyl group in a controlled manner.
Furthermore, C-H activation/silylation reactions represent a cutting-edge method for directly introducing the trimethylsilyl group onto a thiophene ring. While typically targeting the more accessible 2- and 5-positions, the development of new catalyst systems with specific directing groups could enable the direct silylation of 3-hexylthiophene at the 2-position, providing a more direct and atom-economical route to the target compound. Iridium or rhodium-based catalysts are often employed for such C-H silylation reactions.
These novel pathways offer greater flexibility and efficiency in the design and synthesis of complex materials incorporating the (3-hexyl-2-thienyl)trimethylsilyl moiety, opening up new avenues for the development of advanced organic electronic materials.
Advanced Spectroscopic and Structural Characterization of 3 Hexyl 2 Thienyl Trimethylsilane and Its Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of (3-Hexyl-2-thienyl)trimethylsilane. Both ¹H and ¹³C NMR provide unambiguous evidence for the arrangement of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The trimethylsilyl (B98337) group typically exhibits a sharp singlet in the upfield region (around 0.2-0.3 ppm) due to the electropositive nature of silicon. The hexyl chain protons appear as a series of multiplets in the aliphatic region (0.8-2.8 ppm). The aromatic proton on the thiophene (B33073) ring is expected to appear as a singlet in the downfield region (around 7.0 ppm). The regioregularity of polymers derived from this monomer, such as poly(3-hexylthiophene) (P3HT), can be estimated from the integration of the α-methylene protons in the ¹H NMR spectrum. beilstein-journals.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the trimethylsilyl group show a signal at a high field (around 0 ppm). The carbons of the hexyl chain resonate in the typical aliphatic range (approximately 14-35 ppm). The thiophene ring carbons appear in the aromatic region (typically 125-145 ppm), with the silyl-substituted carbon appearing at a different chemical shift compared to the others.
Interactive Data Table: Expected NMR Chemical Shifts (δ) for (3-Hexyl-2-thienyl)trimethylsilane Note: Data are estimated based on analogous compounds and spectral databases. Spectra are typically recorded in CDCl₃.
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |
| -Si(CH₃)₃ | ~ 0.25 (s, 9H) | -Si(CH₃)₃ | ~ -0.5 |
| Thiophene-H | ~ 7.10 (s, 1H) | Thiophene C-Si | ~ 142.0 |
| Thiophene-CH₂- | ~ 2.78 (t, 2H) | Thiophene C-Hexyl | ~ 144.5 |
| Hexyl Chain | 0.85 - 1.70 (m, 11H) | Thiophene C-H | ~ 130.0 |
| Thiophene C-S | ~ 137.0 | ||
| Hexyl Chain | ~ 14.0, 22.5, 29.0, 30.5, 31.5, 31.6 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of (3-Hexyl-2-thienyl)trimethylsilane would show characteristic absorption bands. These include C-H stretching vibrations for the hexyl group (aliphatic, ~2850-2960 cm⁻¹) and the thiophene ring (aromatic, ~3000-3100 cm⁻¹). The C=C stretching vibrations of the thiophene ring are expected in the 1400-1500 cm⁻¹ region. A key feature would be the strong Si-C stretching and bending vibrations associated with the trimethylsilyl group, typically observed around 840 cm⁻¹ and 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the C=C and C-S bonds of the thiophene ring, making it a valuable tool for studying the conjugation length and conformation in derived oligomers and polymers. mdpi.com The most intense Raman bands for thiophene-based materials are typically the Cα=Cβ symmetric stretch (~1450 cm⁻¹) and the C-C inter-ring stretch (~1380 cm⁻¹). nih.gov These bands are sensitive to the planarity and effective conjugation of the polymer backbone. mdpi.com
Interactive Data Table: Characteristic Vibrational Frequencies for (3-Hexyl-2-thienyl)trimethylsilane
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch (Thiophene) | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch (Hexyl, TMS) | IR, Raman | 2850 - 2960 |
| Thiophene Ring C=C Stretch | IR, Raman | ~1450 |
| Si-CH₃ Symmetric Deformation | IR | ~1250 |
| Si-CH₃ Rocking | IR | ~840 |
| Thiophene Ring C-S Stretch | Raman | ~700 - 750 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of (3-Hexyl-2-thienyl)trimethylsilane and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The molecular ion of (3-Hexyl-2-thienyl)trimethylsilane is expected to be prominent. researchgate.net The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation pathways would likely include:
Loss of a methyl group: A common fragmentation for trimethylsilyl compounds, leading to a stable [M-15]⁺ ion. This is often the base peak.
Cleavage of the hexyl chain: Fragmentation can occur along the alkyl chain, resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org
Loss of the trimethylsilyl group: Cleavage of the C-Si bond can lead to a [M-73]⁺ fragment.
Fragmentation of the thiophene ring: The aromatic ring can also break apart, although this is typically less favorable than the loss of substituents.
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of (3-Hexyl-2-thienyl)trimethylsilane
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺· | [C₁₃H₂₄SSi]⁺· | 240 |
| [M - CH₃]⁺ | [C₁₂H₂₁SSi]⁺ | 225 |
| [M - C₅H₁₁]⁺ | [C₈H₁₃SSi]⁺ | 169 |
| [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | 73 |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis of Derived Polythiophenes
For polymeric materials derived from (3-Hexyl-2-thienyl)trimethylsilane, such as P3HT, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining molecular weight and molecular weight distribution. P3HT can be synthesized via methods like Grignard Metathesis (GRIM) polymerization. researchgate.netnih.gov
GPC separates polymer chains based on their hydrodynamic volume in solution. The analysis provides several key parameters:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.
The molecular weight of P3HT is a critical parameter that influences its solubility, processing, and optoelectronic properties. GPC data shows that P3HT synthesized via controlled polymerization methods can have Mₙ values ranging from approximately 10 to 70 kDa with PDI values typically between 1.2 and 2.0. nih.govmdpi.com
Interactive Data Table: Typical GPC Data for Poly(3-hexylthiophene) (P3HT)
| Sample | Number-Average Molecular Weight (Mₙ, kDa) | Weight-Average Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) |
|---|---|---|---|
| P3HT Sample A | 15 | 25.5 | 1.7 |
| P3HT Sample B | 39 | 66.3 | 1.7 |
| P3HT Sample C | 72 | 115.2 | 1.6 |
Data are representative values from literature for P3HT synthesized via GRIM polymerization. nih.gov
X-ray Diffraction (XRD) Studies
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for (3-Hexyl-2-thienyl)trimethylsilane is not widely available, analysis of related thiophene derivatives allows for an accurate prediction of its molecular geometry. nih.govtandfonline.com
The thiophene ring is expected to be essentially planar. nih.gov The hexyl side chain will likely adopt a flexible, all-trans conformation to minimize steric hindrance, although some disorder is common in the crystal packing. The geometry around the silicon atom of the trimethylsilyl group will be tetrahedral. SC-XRD studies on similar molecules would reveal how these units pack in the solid state, influenced by weak intermolecular forces such as van der Waals interactions.
For semi-crystalline polymers like P3HT, X-ray diffraction of thin films is essential for analyzing the microstructure, including crystallinity, crystallite orientation, and packing motifs. tandfonline.com Grazing-incidence X-ray diffraction (GIXD) is a particularly powerful technique for probing the structure of thin films used in electronic devices. tandfonline.comtandfonline.com
P3HT thin films typically exhibit a layered structure where the polymer backbones are separated by the interdigitated hexyl side chains. nih.gov XRD patterns of P3HT films show characteristic diffraction peaks:
(h00) reflections: A series of peaks (100), (200), (300) at low 2θ angles correspond to the lamellar stacking of the polymer chains along the alkyl side-chain direction. researchgate.net The d-spacing for the (100) peak is typically around 1.6 nm, corresponding to the distance between polymer backbones. kek.jp
(010) reflection: A broad peak at a higher 2θ angle (~23-24°) corresponds to the π-π stacking distance between adjacent thiophene rings, which is crucial for charge transport. researchgate.netkek.jp The d-spacing is typically around 0.38 nm.
The orientation of these crystallites relative to the substrate is critical. An "edge-on" orientation, where the lamellar stacking is perpendicular to the substrate, is often preferred as it facilitates in-plane charge transport. tandfonline.com The degree of crystallinity and preferred orientation can be significantly influenced by processing conditions such as the choice of solvent, spin-coating speed, and post-deposition annealing. tandfonline.comtandfonline.com
Interactive Data Table: Typical XRD Peaks for P3HT Thin Films
| Miller Index (hkl) | Typical 2θ (°) (Cu Kα) | d-spacing (nm) | Structural Feature |
|---|---|---|---|
| (100) | ~5.4 | ~1.64 | Lamellar stacking distance |
| (200) | ~10.8 | ~0.82 | 2nd order lamellar peak |
| (300) | ~16.2 | ~0.55 | 3rd order lamellar peak |
| (010) | ~23.5 | ~0.38 | π-π stacking distance |
Data are representative values from literature. researchgate.netkek.jp
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in assessing the electronic properties of organic semiconductor materials, including derivatives of (3-hexyl-2-thienyl)trimethylsilane. These techniques provide insights into the redox behavior, energy levels of frontier molecular orbitals (HOMO and LUMO), and the electrochemical stability of the compounds and their corresponding polymers.
Cyclic Voltammetry for Redox Properties and Frontier Orbital Energy Level Determination
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of electroactive species. For materials derived from (3-hexyl-2-thienyl)trimethylsilane, such as its corresponding polymer, CV can be employed to determine the oxidation potential. This data is crucial for estimating the Highest Occupied Molecular Orbital (HOMO) energy level, which is directly related to the material's ability to donate electrons (p-type behavior).
The introduction of a trimethylsilyl (TMS) group at the 2-position of the thiophene ring, as in (3-hexyl-2-thienyl)trimethylsilane, is expected to influence the electronic properties compared to the unsubstituted analogue. Silyl (B83357) groups are known to have distinct electronic effects that can alter the redox potentials of aromatic systems.
Below is a representative, though generalized, data table illustrating the type of information that would be obtained from cyclic voltammetry studies on polymers derived from silylated thiophenes.
| Compound/Polymer Derivative | Onset Oxidation Potential (Eox vs. Fc/Fc+) | HOMO Energy Level (eV) | Onset Reduction Potential (Ered vs. Fc/Fc+) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) |
| Poly(3-hexylthiophene) (Reference) | ~0.2 V | ~-5.0 eV | Not typically reversible | ~-3.0 eV | ~2.0 eV |
| Hypothetical Poly((3-hexyl-2-thienyl)trimethylsilane) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The values for P3HT are averaged from literature and can vary based on experimental conditions. Data for the specific silane (B1218182) polymer is not available and is presented here to illustrate the parameters that would be measured.
Electron Spin Resonance (ESR) Spectroscopy for Charge Carrier Investigation in Derived Semiconductors
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of semiconductors derived from (3-hexyl-2-thienyl)trimethylsilane, ESR is instrumental in identifying and characterizing the nature of charge carriers (polarons) that are generated upon doping or photoexcitation.
When a conjugated polymer, such as one formed from (3-hexyl-2-thienyl)trimethylsilane monomers, is doped (either chemically or electrochemically), charge carriers are introduced onto the polymer backbone. In the case of p-doping (oxidation), radical cations, known as positive polarons, are formed. These polarons possess both charge and spin (S=1/2), making them ESR active.
ESR spectroscopy can provide detailed information about these charge carriers, including:
g-value: This parameter is characteristic of the local electronic environment of the unpaired electron.
Linewidth (ΔBpp): The width of the ESR signal provides insights into the dynamics and interactions of the spin, such as spin-lattice and spin-spin relaxation processes. Changes in linewidth can indicate charge carrier mobility.
Spin Concentration: By quantifying the ESR signal intensity, the number of spins in a sample can be determined, which corresponds to the concentration of charge carriers.
Studies on oligomeric and polymeric thiophene materials have shown that upon one-electron oxidation, the resulting charge remains localized on a single oligomer unit. dtic.mil The ESR spectra of such species can exhibit hyperfine structure, which arises from the interaction of the unpaired electron with the magnetic nuclei of nearby atoms (e.g., 1H, 13C). Analysis of this structure can map the spin density distribution along the conjugated backbone. dtic.mil
The table below outlines the key parameters that would be derived from an ESR study of doped semiconductors based on (3-hexyl-2-thienyl)trimethylsilane.
| Material | Dopant/Excitation | g-value | Linewidth (ΔBpp) [Gauss] | Spin Concentration [spins/g] | Charge Carrier Identity |
| Doped Poly((3-hexyl-2-thienyl)trimethylsilane) | Chemical (e.g., FeCl3) | Data not available | Data not available | Data not available | Polaron (Radical Cation) |
| Photoexcited Poly((3-hexyl-2-thienyl)trimethylsilane) | Light (e.g., Laser) | Data not available | Data not available | Data not available | Polaron |
Note: Specific experimental ESR data for polymers derived from (3-hexyl-2-thienyl)trimethylsilane is not available in the surveyed literature. The table illustrates the expected measurements from such an investigation.
Applications of 3 Hexyl 2 Thienyl Trimethylsilane in Organic Electronics and Advanced Functional Materials
Integration into Organic Semiconductor Devices
Organic Light-Emitting Diodes (OLEDs)
While direct applications of (3-hexyl-2-thienyl)trimethylsilane in its monomeric form in Organic Light-Emitting Diodes (OLEDs) are not common, the polymer derived from it, poly(3-hexylthiophene) (P3HT), is a well-studied material in this field. P3HT is often utilized for its hole-transporting properties and its ability to emit light in the visible spectrum.
In the context of PLEDs (Polymer Light-Emitting Diodes), a type of OLED, the electronic and optical properties of polythiophene derivatives are critical. mdpi.com The performance of these devices is influenced by the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the efficiency of charge injection and recombination. mdpi.com For P3HT, these energy levels are approximately -5.0 eV and -3.2 eV, respectively, making it suitable for use as a hole-transport layer and in some cases, as the emissive layer itself. nih.gov The development of PLEDs with materials like polythiophene derivatives can be simpler and more cost-effective than vacuum-deposited small molecule OLEDs. mdpi.com The quantum efficiency of PLEDs can be significant, with some devices reaching up to 8%. mdpi.com
Chemical Sensors
Materials derived from (3-hexyl-2-thienyl)trimethylsilane, such as P3HT, have shown considerable promise in the development of chemical sensors. The electrical and optical properties of P3HT films can be modulated by the presence of certain analytes, which forms the basis of their sensing mechanism. For instance, organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs) utilizing P3HT as the active semiconductor layer can be employed for biosensing. nih.gov
The sensitivity of these sensors relies on the interaction between the target analyte and the P3HT material. This interaction can alter the charge carrier concentration or mobility within the polymer film, leading to a measurable change in the output signal of the device. For example, P3HT-based OFETs have been investigated for the detection of gases like bromine, demonstrating high sensitivity and selectivity. researchgate.net The versatility of P3HT allows for its use in a variety of sensing platforms, contributing to advancements in bioelectronics and environmental monitoring. nih.gov
Optoelectronic Properties of Derived Materials
The optoelectronic properties of materials derived from (3-hexyl-2-thienyl)trimethylsilane, primarily P3HT, are fundamental to their performance in electronic devices. These properties are intrinsically linked to the molecular structure and organization of the polymer chains.
Optical Bandgap Characterization and Modulation
The optical bandgap of P3HT is a key parameter that dictates its light absorption and emission characteristics. Generally, this class of materials exhibits an optical bandgap in the range of 1.7 to 2.1 eV. uobasrah.edu.iq Specifically, the optical bandgap for P3HT is often cited as approximately 1.9 eV. uobasrah.edu.iq This bandgap corresponds to strong absorption in the visible region of the electromagnetic spectrum, with a maximum absorbance peak located around 520 nm. nih.gov
The bandgap is determined by the energy difference between the HOMO and LUMO levels. researchgate.net As the degree of polymerization increases, the LUMO energy tends to decrease while the HOMO energy increases, resulting in a smaller bandgap. mdpi.comresearchgate.net The bandgap of polythiophene can be tuned by altering the polymer chain length or by introducing different substituent groups. mdpi.com This tunability is crucial for optimizing the performance of materials in specific applications like solar cells and PLEDs. researchgate.net
| Property | Typical Value | Significance |
|---|---|---|
| Optical Bandgap | ~1.9 - 2.1 eV uobasrah.edu.iq | Determines the range of light absorption and emission. |
| Maximum Absorption Wavelength | ~520 nm nih.gov | Corresponds to the peak of light absorption in the visible spectrum. |
| Maximum Emission Wavelength | ~650 nm nih.gov | Indicates the color of light emitted in photoluminescence. |
Photoinduced Charge Carrier Generation and Transfer Dynamics
Upon photoexcitation, P3HT absorbs photons and creates excitons, which are bound electron-hole pairs. nih.gov The dissociation of these excitons into free charge carriers (electrons and holes) is a critical process for the functioning of photovoltaic devices and photodetectors. rsc.org The dynamics of charge carrier generation and transfer are complex and occur on ultrafast timescales.
Studies using transient absorption spectroscopy have revealed that in blends of P3HT with fullerene derivatives (a common architecture for organic solar cells), charge generation can occur through multiple pathways. These include prompt formation from hot excitons on a timescale of less than 100 femtoseconds and delayed formation via exciton (B1674681) migration to the donor-acceptor interface on a timescale of about 10 picoseconds. acs.org The efficiency of this process is highly dependent on the morphology of the blend and the interface between the P3HT and the electron acceptor material. acs.org The subsequent dynamics involve charge recombination, which can be either geminate (recombination of the initial electron-hole pair) or non-geminate (recombination of charge carriers from different excitons). acs.org Alleviating non-geminate charge recombination is crucial for improving device performance. acs.org
| Process | Timescale | Description |
|---|---|---|
| Prompt Polaron Formation | < 100 fs acs.org | Generation of free charge carriers from hot excitons near the interface. |
| Delayed Polaron Formation | ~10 ps acs.org | Generation of free charge carriers after exciton migration to the interface. |
| Torsional Relaxation | 0.16 ps and 2.4 ps patricktapping.com | Structural relaxation of the P3HT backbone after excitation. |
| Charge Recombination | ps to ms (B15284909) acs.orgacs.org | Recombination of electrons and holes, which can be a loss mechanism. |
Photosensitivity and Quantum Efficiency Considerations
Photosensitivity refers to the responsiveness of a material to light, a crucial property for photodetectors and solar cells. P3HT-based devices exhibit significant photosensitivity due to the material's strong light absorption in the visible spectrum and its ability to generate charge carriers. researchgate.net
Surface Modification and Self-Assembled Monolayer (SAM) Formation using Silane (B1218182) Functionality
The silane functionality, such as the trimethylsilyl (B98337) group in (3-hexyl-2-thienyl)trimethylsilane or other related silane compounds, is highly effective for surface modification. Silanes can react with hydroxyl groups present on the surfaces of various substrates like silicon dioxide (SiO2), glass, and metal oxides to form stable, covalently bonded self-assembled monolayers (SAMs). nih.gov
This surface modification capability is critical in organic electronics for several reasons. For instance, treating the dielectric layer in an OFET with a silane-based SAM can improve the interface between the dielectric and the organic semiconductor, leading to better device performance. elsevierpure.com The formation of a hydrophobic and well-ordered monolayer can facilitate better crystal growth of the overlying organic semiconductor, resulting in higher charge carrier mobility. elsevierpure.com
While direct studies on SAM formation from (3-hexyl-2-thienyl)trimethylsilane are not prevalent in the provided context, the principles of silane chemistry are broadly applicable. The general process involves the hydrolysis of the alkoxy or chloro groups on the silane, followed by condensation with surface hydroxyl groups and polymerization with neighboring silane molecules to form a cross-linked network. oaepublish.commdpi.com This robust method of surface functionalization allows for precise control over the surface energy and chemical properties of substrates, which is a powerful tool in the fabrication of high-performance organic electronic devices. oaepublish.com
Role in the Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials merge the desirable properties of both organic components (e.g., flexibility, solution processability, and tunable electronic properties) and inorganic materials (e.g., stability, high charge carrier mobility, and mechanical strength). Organosilanes, such as (3-hexyl-2-thienyl)trimethylsilane, are instrumental in the formation of these hybrids, acting as molecular coupling agents or surface modifiers.
The trimethylsilyl group of (3-hexyl-2-thienyl)trimethylsilane can undergo hydrolysis and condensation reactions, enabling it to form strong covalent bonds (siloxane bonds) with the hydroxyl groups present on the surfaces of inorganic materials like silicon dioxide (SiO₂), titanium dioxide (TiO₂), and other metal oxides. nih.gov This functionality allows for the grafting of the 3-hexyl-2-thienyl moiety onto these inorganic surfaces.
The 3-hexyl-2-thienyl group, a fundamental unit of the well-known semiconducting polymer poly(3-hexylthiophene) (P3HT), imparts organic semiconducting properties to the hybrid material. nih.govresearchgate.net This organic functionalization of inorganic materials can lead to several advantages in electronic device applications. For instance, in hybrid solar cells, modifying the surface of an inorganic electron acceptor like TiO₂ with molecules containing thienyl groups can improve the interfacial contact and charge transfer efficiency between the inorganic acceptor and an organic donor material. nih.gov192.248.56
The role of (3-hexyl-2-thienyl)trimethylsilane in these hybrid materials can be multifaceted:
Interfacial Layer Formation: It can be used to form a self-assembled monolayer (SAM) on inorganic substrates. This SAM can passivate surface defects, tune the work function of electrodes, and improve the morphology of subsequently deposited organic layers, leading to enhanced device performance and stability. 192.248.56
Surface Energy Modification: The hexyl side chain on the thiophene (B33073) ring can alter the surface energy of the inorganic material, making it more compatible with organic solvents and polymers. This improved compatibility is crucial for achieving uniform blending and morphology in bulk heterojunction solar cells.
Enhanced Adhesion: By covalently bonding to the inorganic substrate and physically entangling with the organic matrix, it can significantly improve the adhesion between the different layers in a device, enhancing its mechanical robustness and longevity.
The following table summarizes the potential effects of using (3-hexyl-2-thienyl)trimethylsilane as a coupling agent in hybrid organic-inorganic devices:
| Property Affected | Mechanism of Action | Potential Device Improvement |
| Interfacial Charge Transfer | Formation of a favorable dipole moment at the interface; improved electronic coupling. | Increased short-circuit current (Jsc) and fill factor (FF) in solar cells. |
| Morphology Control | Modification of surface energy leading to better film formation of the organic layer. | Optimized active layer morphology for efficient charge separation and transport. |
| Device Stability | Passivation of reactive surface sites on the inorganic material; improved adhesion. | Enhanced operational lifetime and resistance to environmental degradation. |
| Energy Level Alignment | Tuning of the inorganic material's work function to better match the energy levels of the organic material. | Increased open-circuit voltage (Voc) in solar cells. |
Exploration in Other Functional Materials Applications
Beyond its role in creating interfacial layers in hybrid devices, the unique properties of (3-hexyl-2-thienyl)trimethylsilane lend themselves to exploration in a broader range of functional materials.
One significant area of application is as a monomeric building block for novel silicon-containing polymers . The trimethylsilyl group can be chemically modified or cleaved to allow for polymerization. The resulting polymers would feature a polythiophene-like backbone, known for its semiconducting properties, integrated with a silane-containing moiety. Such polymers could exhibit a combination of properties beneficial for various applications, as detailed in the table below.
| Potential Application Area | Key Property Conferred by (3-hexyl-2-thienyl)trimethylsilane |
| Organic Field-Effect Transistors (OFETs) | The 3-hexyl-2-thienyl unit provides charge transport pathways, while the silane could be used to promote self-assembly and ordering of the polymer chains, potentially leading to higher charge carrier mobility. |
| Sensors | The thienyl group can interact with specific analytes, causing a change in the material's conductivity or optical properties. The silane functionality allows for easy immobilization of the sensing material onto a transducer surface. |
| Anti-corrosion Coatings | Organosilanes are known to form dense, hydrophobic films that can protect metal surfaces from corrosion. nih.gov The incorporation of the conjugated thienyl group could add electroactive properties to the coating, potentially offering enhanced protection through anodic protection mechanisms. |
Furthermore, (3-hexyl-2-thienyl)trimethylsilane can be used as a processing additive in the formulation of inks for printed electronics. The trimethylsilyl group can improve the solubility and processability of organic semiconductors in certain solvents, while the 3-hexyl-2-thienyl part ensures compatibility with the active material.
Research into thienylsilane (B15475989) derivatives suggests their utility in creating materials with interesting optical and electronic properties. The interaction between the silicon atom and the thiophene ring can influence the electronic structure of the molecule, potentially leading to materials with novel photophysical characteristics suitable for applications in light-emitting diodes (LEDs) or nonlinear optics.
Q & A
Q. What are the standard synthetic routes for preparing (3-hexyl-2-thienyl)trimethylsilane, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a thienyllithium reagent (derived from 3-hexylthiophene) reacts with trimethylchlorosilane (TMCS) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen . Key parameters include:
- Temperature control : Reactions below −70°C minimize side reactions.
- Moisture exclusion : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis of TMCS.
- Stoichiometry : A 1:1.2 molar ratio of thienyllithium to TMCS ensures complete silane functionalization.
Post-reaction, purification via vacuum distillation or column chromatography (hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic techniques are essential for structural confirmation of (3-hexyl-2-thienyl)trimethylsilane?
- Methodological Answer :
- 1H/13C NMR : Deuterated chloroform (CDCl₃) resolves signals for the hexyl chain (δ 0.8–1.5 ppm), thienyl protons (δ 6.5–7.1 ppm), and trimethylsilyl group (δ 0.1–0.3 ppm) .
- FTIR : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~840 cm⁻¹ (Si–CH₃ bending) confirm silane bonding .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z corresponding to the molecular weight (C₁₃H₂₄SSi) validates purity .
Advanced Research Questions
Q. How does the hexyl-thienyl substituent affect the electronic properties of trimethylsilane in conjugated polymer systems?
- Methodological Answer : The hexyl-thienyl group enhances π-conjugation and solubility in organic solvents, enabling applications in organic semiconductors. To analyze electronic effects:
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to determine HOMO/LUMO levels.
- UV-Vis Spectroscopy : Compare absorption maxima (λₘₐₓ) in thin films vs. solution to assess aggregation behavior .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict charge distribution and bandgap .
Q. What strategies mitigate challenges in incorporating (3-hexyl-2-thienyl)trimethylsilane into cross-coupling reactions?
- Methodological Answer : The steric bulk of the trimethylsilyl group can hinder catalytic activity. Solutions include:
- Pre-activation : Convert the silane to a more reactive boronate via transmetalation with BF₃·OEt₂.
- Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands (e.g., tri-o-furylphosphine) to prevent catalyst poisoning .
- Sonication : Enhance reaction kinetics by ultrasonication in toluene at 60°C .
Q. How can computational modeling predict the thermal stability of (3-hexyl-2-thienyl)trimethylsilane in polymer composites?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Experimental decomposition temperatures (Td) are compared with simulated data from molecular dynamics (MD) using ReaxFF force fields.
- DSC Studies : Measure glass transition temperatures (Tg) to correlate with silane-polymer interactions.
- Mulliken Charge Analysis : Identify electron-deficient regions prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
